2-N-Carbobenzyloxy-2-deoxy-D-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is a synthetic sugar analog with antiviral activity . It is a derivative of glucosamine, a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. The compound has the molecular formula C14H19NO7 and a molecular weight of 313.30 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine typically involves the protection of the amino group of glucosamine with a carbobenzyloxy (Cbz) group. This can be achieved through the reaction of glucosamine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors with precise control over reaction parameters such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbobenzyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Studied for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and other diseases.
Industry: Used in the production of glucosamine derivatives and other related compounds.
Wirkmechanismus
The mechanism of action of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine involves its interaction with viral replication pathways. The compound inhibits the multiplication of certain viruses by interfering with the synthesis of viral RNA and proteins. It targets specific enzymes and molecular pathways involved in viral replication, thereby reducing the viral load and preventing the spread of infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine: Another derivative of glucosamine with similar structural features but different functional groups.
Glucosamine Sulfate: A sulfate derivative of glucosamine used in the treatment of osteoarthritis.
N-Carbobenzyloxy-D-glucosamine: A closely related compound with similar protective groups but different stereochemistry.
Uniqueness
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is unique due to its specific antiviral activity and its ability to inhibit viral replication. Its structural features, such as the carbobenzyloxy protective group, make it distinct from other glucosamine derivatives and contribute to its unique biological properties .
Eigenschaften
Molekularformel |
C14H19NO7 |
---|---|
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13?/m1/s1 |
InChI-Schlüssel |
FRTOTMQAWIIMKK-JVASRFHESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.